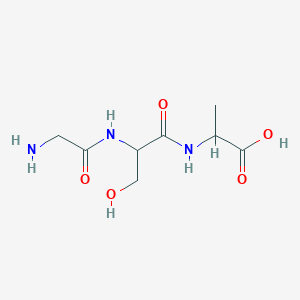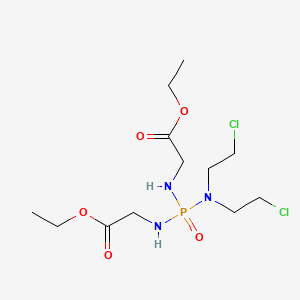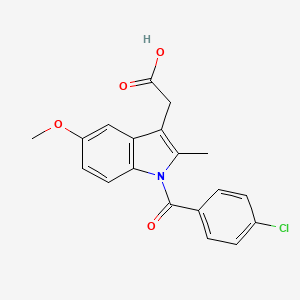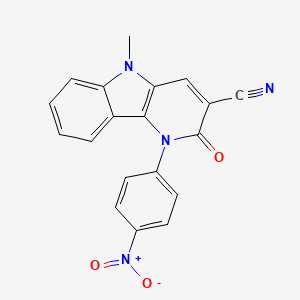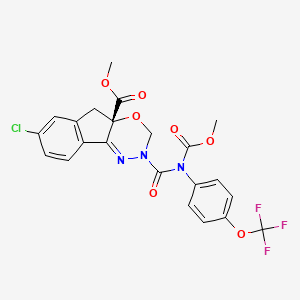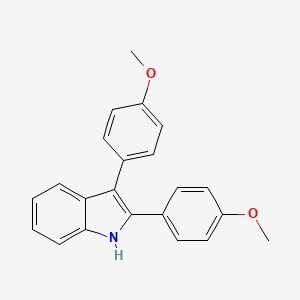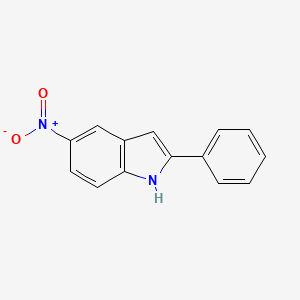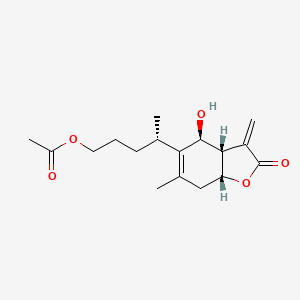
Inulicin
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Inulicin, also known as 1-O-Acetylbritannilactone, is a natural bioactive compound that primarily targets the VEGF-Src-FAK signaling pathway . This pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often implicated in cancer progression .
Mode of Action
This compound interacts with its targets by inhibiting the activation of Src and FAK, key components of the VEGF signaling pathway . This inhibition disrupts the signaling cascade, leading to a decrease in angiogenesis and lung cancer cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF-Src-FAK signaling pathway . Downstream effects of this pathway’s inhibition include a reduction in vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary structure formation of cultured human umbilical vascular endothelial cells (HUVECs) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and lung cancer cell proliferation . By inhibiting the VEGF-Src-FAK signaling pathway, this compound disrupts the formation of new blood vessels and the growth of lung cancer cells . This can potentially slow down the progression of diseases such as cancer.
Analyse Biochimique
Biochemical Properties
Inulicin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activation of vascular endothelial growth factor receptor (VEGFR), Src, and focal adhesion kinase (FAK), which are crucial in angiogenesis . Additionally, this compound suppresses the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) by inhibiting nuclear factor kappa B (NF-κB) activation . These interactions highlight this compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of lung cancer cells by regulating the VEGFR-Src-FAK signaling pathway . This compound also promotes apoptosis in lung cancer cells when combined with gemcitabine . Furthermore, this compound modulates vascular smooth muscle cells by blocking NF-κB activity and suppressing the expression of inflammatory genes such as COX-2 . These cellular effects underscore this compound’s potential in cancer therapy and cardiovascular disease management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits VEGFR, Src, and FAK, thereby disrupting angiogenesis and tumor growth . This compound also inhibits the activation and translocation of NF-κB, leading to reduced expression of inflammatory genes like COX-2 . Additionally, this compound suppresses melanogenesis by inhibiting tyrosinase expression via the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways . These molecular interactions highlight this compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of tumor growth and angiogenesis . These findings emphasize the importance of proper storage and handling of this compound in research settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving nude mice xenografts, a single dose of this compound (12 mg/kg/day) significantly suppressed the growth of A549 xenografts . Higher doses may lead to toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits VEGF-mediated activation of Src and FAK, which are key players in angiogenesis . Additionally, this compound modulates the NF-κB signaling pathway, affecting the expression of inflammatory genes . These interactions suggest that this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic potential.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . This compound’s ability to cross the blood-brain barrier and its distribution in the central nervous system have also been studied, highlighting its potential in treating neurological disorders . These findings underscore the importance of understanding this compound’s transport mechanisms for effective therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization in the cytoplasm, nucleus, and other subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding this compound’s subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'inulicin peut être synthétisée par extraction des parties aériennes de Inula japonica. Le processus consiste à sécher et à pulvériser la matière végétale, puis à effectuer plusieurs extractions à l'aide de dichlorométhane . L'extrait est ensuite purifié pour isoler l'this compound.
Méthodes de production industrielle : La production industrielle d'this compound implique l'extraction à grande échelle de Inula japonica en utilisant des méthodes similaires, mais optimisées pour un rendement et une pureté plus élevés. Le processus comprend l'extraction par solvant, la filtration et les techniques chromatographiques pour garantir la pureté du composé .
Analyse Des Réactions Chimiques
Types de réactions : L'inulicin subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle lactonique.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe acétyle ou du cycle lactonique.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs tels que l'anhydride acétique dans la pyridine sont utilisés pour l'acétylation.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, chacun ayant des activités biologiques uniques .
Applications de la recherche scientifique
Chimie : L'this compound est utilisée comme matière première pour la synthèse d'autres composés bioactifs. Sa structure unique permet la création de dérivés ayant des activités biologiques améliorées .
Biologie : L'this compound a été étudiée pour ses propriétés anti-inflammatoires. Elle inhibe la production de cytokines et de médiateurs pro-inflammatoires, ce qui en fait un agent thérapeutique potentiel pour les maladies inflammatoires .
Médecine : L'this compound présente des propriétés anticancéreuses en inhibant la prolifération des cellules cancéreuses et en induisant l'apoptose. Elle s'est avérée prometteuse dans le traitement du cancer du poumon et d'autres tumeurs malignes .
Industrie : L'this compound est utilisée dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses diverses activités biologiques. Elle est également étudiée pour son potentiel dans la création de médicaments anti-inflammatoires et anticancéreux .
Mécanisme d'action
L'this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies de signalisation :
Signalisation VEGF-Src-FAK : L'this compound inhibe l'activation du facteur de croissance endothélial vasculaire (VEGF) induite par Src et FAK, qui sont cruciales pour l'angiogenèse et la prolifération des cellules cancéreuses.
Expression de la COX-2 : L'this compound réduit l'expression de la cyclooxygénase-2 (COX-2), une enzyme impliquée dans l'inflammation.
Applications De Recherche Scientifique
Chemistry: Inulicin is used as a starting material for synthesizing other bioactive compounds. Its unique structure allows for the creation of derivatives with enhanced biological activities .
Biology: this compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential therapeutic agent for inflammatory diseases .
Medicine: this compound exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. It has shown promise in treating lung cancer and other malignancies .
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities. It is also explored for its potential in creating anti-inflammatory and anti-cancer drugs .
Comparaison Avec Des Composés Similaires
Composés similaires :
Berbérine : Un composé bioactif naturel ayant des propriétés anti-inflammatoires et anticancéreuses.
Ozempic (Sémiglutide) : Un agoniste du récepteur GLP-1 utilisé pour le diabète et la perte de poids.
Wegovy (Sémiglutide) : Similaire à l'Ozempic, utilisé pour la gestion du poids.
Unicité : L'inulicin est unique en raison de son inhibition spécifique de la signalisation VEGF-Src-FAK et de ses propriétés anti-inflammatoires et anticancéreuses duales. Contrairement à la berbérine et au sémiglutide, la source principale de l'this compound est Inula japonica, et elle a une structure distincte de lactone sesquiterpénique .
Propriétés
Numéro CAS |
33627-41-7 |
|---|---|
Formule moléculaire |
C17H24O5 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate |
InChI |
InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3/t10-,14-,15-,16-/m1/s1 |
Clé InChI |
QKVABRCMWRXFAF-HMTTWLPMSA-N |
SMILES |
CC(OCCCC1=C(C)C[C@@]([C@@]([C@H](O)[C@@H]1C)([H])C2=C)([H])OC2=O)=O |
SMILES isomérique |
C[C@H]1[C@H]([C@H]2[C@@H](CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
SMILES canonique |
CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Inulicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Inulicin?
A1: this compound has demonstrated anti-tumor effects in vitro, inhibiting the growth of various cancer cell lines, including mouse hepatoma (H22), mouse sarcoma (S180), human lung adenocarcinoma (A549), human ovarian cancer (SK-OV3), and human cervical cancer (Hela) cells []. It also exhibits anti-inflammatory effects, inhibiting vascular inflammation induced by de-endothelium in rats []. Additionally, this compound shows promise in Alzheimer's disease models, improving spatial and memory performance in rats with induced Alzheimer's disease [].
Q2: What are the molecular targets of this compound?
A2: While the precise molecular targets of this compound remain under investigation, research suggests it may exert its effects through multiple pathways. For instance, this compound has been shown to inhibit the expression of cyclo-oxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the hippocampus of Alzheimer's disease rat models []. It also modulates the balance of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinase-2 (TIMP-2) to inhibit neointimal hyperplasia after balloon injury in rat aorta [].
Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?
A3: While the provided research does not delve into specific SAR studies for this compound, it does mention that it is a sesquiterpene lactone [, , ]. Understanding the relationship between its structure and diverse biological activities would require further investigation. This could involve modifying specific functional groups on the this compound molecule and evaluating the impact of these changes on its biological activity, potency, and selectivity towards different targets.
Q4: What analytical techniques have been used to study this compound?
A4: Several analytical techniques have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with various detectors has been used to determine this compound content in plant materials and study its pharmacokinetics [, ]. Additionally, Micellar electrokinetic capillary chromatography (MECC) has been employed for the sensitive detection of acetylbritannilactone in this compound samples and rat plasma [].
Q5: What is the source of this compound, and are there variations in its content?
A5: this compound is primarily isolated from plants belonging to the Inula genus, specifically Inula japonica [, , ]. Research indicates that the content of this compound and other sesquiterpenes can vary significantly between different Inula species and potentially even within the same species depending on various factors like geographical location, growth conditions, and harvesting time [].
Q6: What are the potential applications of this compound based on the current research?
A6: Based on the presented research, this compound shows promise for potential applications in several areas:
- Anti-cancer agent: Its inhibitory effects on various cancer cell lines in vitro suggest it could be further explored for its potential in cancer therapy [].
- Anti-inflammatory drug: Its ability to inhibit vascular inflammation and reduce inflammatory markers like C-reactive protein (CRP), prostaglandin E2, and malondialdehyde (MDA) highlights its potential for treating inflammatory conditions [].
- Neuroprotective agent: The positive effects of this compound on spatial and memory performance in Alzheimer's disease rat models suggest it could be further investigated for its potential in neurodegenerative disease treatment [].
Q7: What are the limitations of the current research on this compound?
A7: While the current research provides valuable insights into the potential therapeutic applications of this compound, several limitations need to be addressed:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



